molecular formula C13H13NO5 B556704 Bolton-Hunter reagent CAS No. 34071-95-9

Bolton-Hunter reagent

Cat. No.: B556704
CAS No.: 34071-95-9
M. Wt: 263.25 g/mol
InChI Key: KYRUKRFVOACELK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the Bolton-Hunter reagent involves the reaction of 3-(4-hydroxyphenyl)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane at room temperature. The product, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is then purified by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: The Bolton-Hunter reagent primarily undergoes acylation reactions. It reacts with primary amines in proteins to form stable amide bonds . This reaction is facilitated by the N-hydroxysuccinimide ester group, which is highly reactive towards amines.

Common Reagents and Conditions:

Major Products: The primary product of the reaction between the this compound and a protein is an iodinated protein, where the iodine is covalently attached to the protein via an amide bond .

Scientific Research Applications

Protein Iodination

Bolton-Hunter reagent is extensively used for the iodination of proteins, which is crucial for several applications including:

  • Target Labeling : It allows for the labeling of cytosolic proteins, membrane proteins, viruses, and cell lysates. This is particularly useful in radioimmunoassays where high specificity is required for detecting antigens and haptens .
  • Non-Oxidative Labeling : Unlike traditional oxidative methods, this compound provides a gentler approach to iodination, preserving the native structure of proteins. This is especially beneficial for proteins susceptible to oxidation .
  • Enhanced Iodination Efficiency : The reagent can significantly enhance the iodination yield of proteins that do not naturally contain tyrosine residues. For instance, studies have shown that this compound can iodinate human hemoglobin more effectively than oxidative methods while maintaining its structural integrity .

Biomedical Research

This compound has been applied in various biomedical research contexts:

  • Radiolabeling Liposomes : It has been used to radiolabel glycoprotein-conjugated liposomes, enhancing their potential as targeted drug carriers. The incorporation of p-hydroxyphenylpropyl groups into liposome membranes facilitates higher labeling efficiencies compared to untreated liposomes .
  • Biodistribution Studies : Research involving quantum dots (QDs) has utilized this compound for radioiodination to study their biodistribution. The yield achieved was approximately 33.4%, demonstrating its effectiveness in labeling nanoparticles for imaging applications .

Case Study 1: Iodination of Membrane Proteins

A study focused on the iodination of membrane proteins demonstrated that this compound could effectively label these proteins without affecting their functionality. By using water-soluble variants of the reagent, researchers were able to achieve high specific activity while minimizing cross-reactivity with cytosolic proteins .

Case Study 2: Targeting C5a Receptors

In another investigation, Bolton-Hunter labeled C5a was shown to bind with high affinity to its receptor, illustrating its utility in studying receptor-ligand interactions. The binding affinity was characterized using radiolabeled compounds, providing insights into the dynamics of immune responses .

Comparison with Similar Compounds

    N-succinimidyl-4-iodobenzoate: Another reagent used for the iodination of proteins, but it targets different amino acid residues.

    N-succinimidyl-3-iodobenzoate: Similar to the Bolton-Hunter reagent but with a different chemical structure, affecting its reactivity and specificity.

Uniqueness: The this compound is unique due to its ability to iodinate proteins that lack tyrosine residues or have tyrosine residues that are not accessible for iodination . This makes it particularly valuable for labeling a wide range of proteins without affecting their biological activity .

Biological Activity

The Bolton-Hunter reagent, also known as SHPP (N-hydroxysuccinimide ester of 3-(4-hydroxyphenyl) propionic acid), is a significant tool in biochemical research, particularly for the iodination of proteins. This reagent is especially useful for labeling proteins that lack tyrosine residues, which are typically difficult to iodinate using conventional methods. The following sections detail its biological activity, applications, and relevant research findings.

The this compound functions by covalently binding to the amino groups of proteins, specifically targeting the ε-amino groups of lysine residues and the α-amino groups at the N-terminus. This reaction enhances the number of tyrosyl groups available for iodination, facilitating the use of radioactive iodine-125 in various assays.

Optimal Conditions

  • pH Level : The optimal reaction occurs at pH 8.5.
  • Reaction Time : Typically, the reaction is conducted at low temperatures (0°C) to minimize protein denaturation.

Applications

This compound has diverse applications in biological research:

  • Protein Labeling : It is primarily used for labeling proteins in radioimmunoassays and other binding studies.
  • Iodination of Membrane Proteins : The water-soluble variant allows for effective iodination of membrane proteins, which are often inaccessible to traditional iodinating agents.
  • Target Antigen Labeling : It is used to label target antigens and hapten derivatives with high specificity.

Case Study 1: Iodination Efficiency

Research indicates that this compound significantly improves iodination efficiency for proteins lacking tyrosine residues. In a study comparing various iodination methods, Bolton-Hunter showed superior performance in labeling proteins such as Gentamicin and other cytosolic proteins (Langone, 1980) .

Case Study 2: Membrane Protein Labeling

A study demonstrated that using the water-soluble this compound effectively labeled membrane proteins without affecting cytosolic protein integrity. This method allowed researchers to isolate membrane proteins with high specific activity while avoiding nonspecific labeling (G-Biosciences) .

Data Table: Comparison of Iodination Methods

MethodTarget ProteinsEfficiencyComments
This compoundProteins lacking tyrosineHighSuitable for membrane and cytosolic proteins
Conventional IodinationTyrosine-rich proteinsModerateLimited by accessibility and oxidation risk
Wood ReagentGeneral protein labelingHighEffective but less specific than Bolton-Hunter

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRUKRFVOACELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187673
Record name N-Succinimidyl-3-(4-hydroxyphenyl)propionate
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Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34071-95-9
Record name N-Succinimidyl 3-(4-hydroxyphenyl)propionate
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Record name Succinimido 3-(4-hydroxyphenyl)propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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